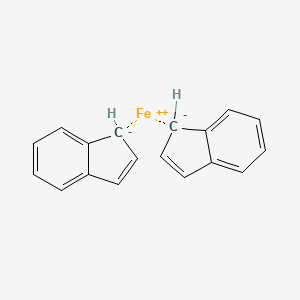
Bis-(indenyl)iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(indenyl)iron, also known as bis(η5-indenyl)iron(II), is an organometallic compound that features two indenyl ligands bound to an iron center. This compound is part of a broader class of metallocenes, which are characterized by their sandwich-like structure where a metal atom is sandwiched between two aromatic ligands. This compound is notable for its unique electronic properties and its ability to undergo various chemical transformations, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis-(indenyl)iron typically involves the deprotonation of indene to form the indenyl anion, which is then reacted with an iron halide. A common method is as follows :
Deprotonation of Indene: Indene is deprotonated using butyl lithium (BuLi) to form lithium indenide. [ \text{C}_9\text{H}_8 + \text{BuLi} \rightarrow \text{LiC}_9\text{H}_7 + \text{BuH} ]
Formation of this compound: The lithium indenide is then reacted with an iron halide, such as iron(II) chloride, to form this compound. [ 2 \text{LiC}_9\text{H}_7 + \text{FeCl}_2 \rightarrow (\eta^5\text{-C}_9\text{H}_7)_2\text{Fe} + 2 \text{LiCl} ]
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized nature of the compound. Industrial methods would likely involve scaling up the laboratory procedures with considerations for cost, yield, and safety.
Análisis De Reacciones Químicas
Types of Reactions
Bis-(indenyl)iron undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(I) complexes.
Substitution: Ligands on the iron center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride can be used.
Substitution: Ligand substitution reactions often involve the use of phosphines or other donor ligands.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iron(III) complexes, while substitution reactions can yield a variety of this compound derivatives with different ligands.
Aplicaciones Científicas De Investigación
Bis-(indenyl)iron has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s unique electronic properties make it a useful probe in studying electron transfer processes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to bind and release ligands under specific conditions.
Industry: This compound is used in the production of functional polyolefins through polymerization processes.
Mecanismo De Acción
The mechanism by which bis-(indenyl)iron exerts its effects is largely dependent on its ability to undergo η5 to η3 rearrangements. This flexibility allows it to participate in a variety of chemical reactions by stabilizing different intermediates. For example, in catalytic processes, the compound can facilitate the formation and stabilization of reactive intermediates, thereby enhancing the reaction rate .
Comparación Con Compuestos Similares
Similar Compounds
Ferrocene: Another well-known metallocene with cyclopentadienyl ligands instead of indenyl ligands.
Bis-(cyclopentadienyl)iron: Similar to bis-(indenyl)iron but with cyclopentadienyl ligands.
Bis-(fluorenyl)iron: Features fluorenyl ligands and exhibits different electronic properties.
Uniqueness
This compound is unique due to the presence of indenyl ligands, which provide different electronic and steric properties compared to cyclopentadienyl or fluorenyl ligands. This uniqueness allows this compound to participate in reactions that are not accessible to other metallocenes, making it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C18H14Fe |
|---|---|
Peso molecular |
286.1 g/mol |
Nombre IUPAC |
1H-inden-1-ide;iron(2+) |
InChI |
InChI=1S/2C9H7.Fe/c2*1-2-5-9-7-3-6-8(9)4-1;/h2*1-7H;/q2*-1;+2 |
Clave InChI |
UOVZYOYBIUAICT-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















